

MRC-5 cell line characteristics and morphology

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide to the MRC-5 Cell Line

For researchers, scientists, and drug development professionals, the Medical Research Council cell strain 5 (MRC-5) is a cornerstone of in vitro studies. This guide provides a comprehensive overview of the MRC-5 cell line, detailing its core characteristics, morphology, and established experimental protocols.

Core Characteristics

The MRC-5 cell line was established in 1966 by J.P. Jacobs from the lung tissue of a 14-week-old male fetus.^{[1][2][3]} It is a normal human diploid cell line with a finite lifespan, capable of 42 to 46 population doublings before the onset of senescence.^{[1][2][4]} This characteristic makes it a valuable model for studying cellular aging and processes requiring a non-cancerous, chromosomally stable background.

Quantitative Data Summary

Characteristic	Value	Source
Organism	Homo sapiens (Human)	[1]
Tissue of Origin	Lung	[1][2]
Age of Donor	14-week-old male fetus	[1][3]
Cell Type	Fibroblast	[1]
Morphology	Fibroblast-like	[1][3][4]
Growth Properties	Adherent	[1]
Karyotype	46,XY (Normal Diploid)	[1][4]
Modal Chromosome Number	46 (in 70% of cells)	[1][4]
Polyploidy Rate	3.6%	[4]
Population Doubling Time	Approximately 45 hours (can vary between 35-45 hours)	[3][5]
Cell Diameter	Approximately 18 μ m	[3]
Biosafety Level	1	[1][2]

Morphology

MRC-5 cells exhibit a classic fibroblast-like morphology.[1][3][4] When cultured, they appear as elongated, spindle-shaped cells that grow in an adherent monolayer. This morphology is consistent with their origin from connective lung tissue.

Key Applications in Research

The stability and normal diploid nature of the MRC-5 cell line have led to its widespread use in various research areas:

- **Vaccine Production:** MRC-5 cells are extensively used for the propagation of viruses to produce vaccines for diseases such as hepatitis A, rubella, polio, and rabies.[2][3][6]

- **Virology Research:** Their susceptibility to a range of human viruses, including poliovirus, herpes simplex virus, and vesicular stomatitis virus, makes them an ideal model for studying viral replication and developing antiviral therapies.[\[2\]](#)[\[7\]](#)
- **Cancer Research:** MRC-5 cells are utilized in studies of the tumor microenvironment and the interaction between cancer cells and normal fibroblasts.[\[4\]](#)[\[8\]](#) They have been used to investigate how cancer-associated fibroblasts can influence cancer cell proliferation, migration, and invasion.[\[9\]](#)
- **Toxicology and Cytotoxicity Studies:** As a normal, non-transformed cell line, MRC-5 provides a reliable model for assessing the cytotoxic effects of various compounds and nanomaterials.[\[10\]](#)

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for the culture and transfection of MRC-5 cells.

Cell Culture Protocol

Complete Growth Medium:

- Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
- 10% Fetal Bovine Serum (FBS)
- 1% Penicillin/Streptomycin (P/S)

Culture Conditions:

- Atmosphere: 95% Air, 5% CO₂
- Temperature: 37°C

Subculturing (Passaging):

- Remove and discard the culture medium.

- Briefly rinse the cell layer with a Dulbecco's Phosphate-Buffered Saline (DPBS) solution to remove all traces of serum that contains a trypsin inhibitor.[\[1\]](#)
- Add 1.0 to 2.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (typically within 2 to 3 minutes).[\[1\]](#) For cells that are difficult to detach, the flask can be placed at 37°C to facilitate dispersal.[\[1\]](#)
- Add 4.0 to 6.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gently pipetting.[\[1\]](#)
- Add appropriate aliquots of the cell suspension to new culture vessels.[\[1\]](#)
- Subcultivation Ratio: 1:2 to 1:4.[\[1\]](#)
- Medium Renewal: 1 to 2 times per week.[\[1\]](#)

Cryopreservation:

- Freeze Medium: 55% Basal Medium + 40% FBS + 5% DMSO.[\[1\]](#)
- Storage Temperature: Liquid Nitrogen Vapor Phase.[\[1\]](#)

Transfection Protocols

This protocol is adapted for a 6-well plate format.

Cell Plating:

- Plate 100,000 MRC-5 cells per well in 2 mL of complete growth medium 16 hours before transfection.[\[11\]](#)

Transfection Complex Preparation:

- Warm the transfection reagent (e.g., X-tremeGENE HP) to room temperature and vortex gently.[\[11\]](#)
- In a sterile tube, add 1.0 µg of plasmid DNA to 200 µL of serum-free medium (e.g., Opti-MEM).[\[11\]](#) Mix gently.

- Add 3 μ L of the transfection reagent directly to the diluted DNA mixture.[\[11\]](#) Mix gently.
- Incubate at room temperature for 20 minutes to allow for complex formation.[\[11\]](#)

Transfection Procedure:

- Remove the medium from the MRC-5 cells and add 1 mL of DMEM (without serum) to each well.[\[11\]](#)
- Add the transfection complexes drop-wise to each well.[\[11\]](#)
- Gently rock the plate to ensure even distribution of the complexes.[\[11\]](#)
- Incubate for 16 hours.[\[11\]](#)
- After 16 hours, remove the serum-free medium containing the transfection complexes and replace it with complete growth medium (15% FBS in DMEM).[\[11\]](#)
- Harvest cells for analysis 48 hours after the initial transfection.[\[11\]](#)

Cell Preparation:

- Trypsinize subconfluent cells.
- Wash the cells once in 1 mL of PBS and once in 300 μ L of electroporation solution (e.g., GTporator®-M).[\[12\]](#)
- Resuspend $1-3 \times 10^6$ cells in 80 μ L of electroporation solution with 5 μ g of plasmid DNA (dissolved in water).[\[12\]](#)

Electroporation:

- Transfer the cell suspension to a 2 mm gap width electroporation cuvette.[\[12\]](#)
- Apply the electrical pulse according to the manufacturer's specifications.
- Immediately add pre-warmed culture medium with serum to the cuvette.
- Transfer the cells to a culture flask and incubate.

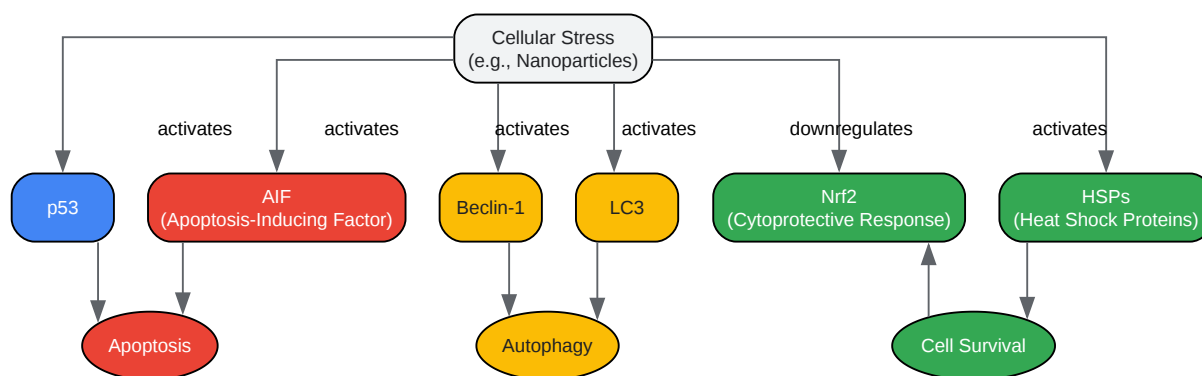
- Gene expression can typically be tested 24 hours after electroporation.[12]

Signaling Pathways and Logical Relationships

Studies involving MRC-5 cells have elucidated their involvement in various cellular signaling pathways, particularly in response to stress and in the context of the tumor microenvironment.

Cellular Stress Response Pathway

Long-term exposure of MRC-5 cells to certain nanoparticles has been shown to trigger apoptosis and autophagy. This involves the activation of key signaling molecules.[13]

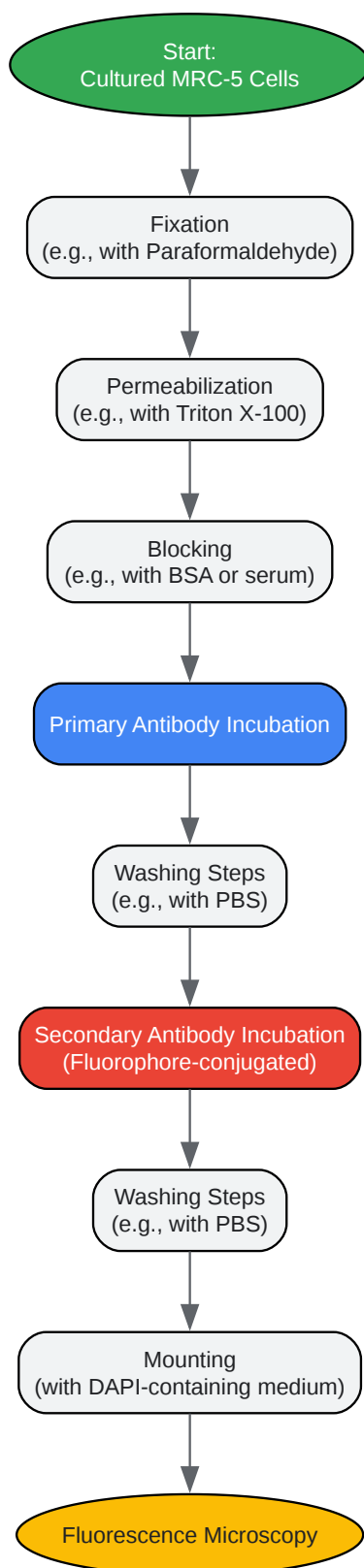


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Cellular stress response in MRC-5 cells.

Experimental Workflow: Immunofluorescence Staining

Immunofluorescence is a common technique used to visualize specific proteins within cells. The general workflow is outlined below.



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General workflow for immunofluorescence staining.

This technical guide provides a foundational understanding of the MRC-5 cell line, equipping researchers with the necessary information for its effective use in a variety of scientific applications. The provided protocols and diagrams serve as a starting point for experimental design and data interpretation.

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- To cite this document: BenchChem. [MRC-5 cell line characteristics and morphology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193182#mrc-5-cell-line-characteristics-and-morphology]

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